

Perfluorocyclohexane: A Technical Guide to its Toxicological and Safety Profile

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Compound of Interest

Compound Name: Perfluorocyclohexane

Cat. No.: B1265658

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Disclaimer: This document provides a comprehensive overview of the currently available toxicological and safety data for **Perfluorocyclohexane** (PFCH). It is intended for informational purposes for a scientific audience. A significant lack of comprehensive toxicological data for PFCH necessitates a cautious approach to its handling and application. This guide highlights existing data, identifies critical data gaps, and outlines standard methodologies for toxicological assessment.

Introduction

Perfluorocyclohexane (C₆F₁₂), also known as dodecafluorocyclohexane, is a perfluorinated compound characterized by its high chemical and thermal stability.^[1] These properties have led to its consideration in various industrial and scientific applications. As with any chemical substance, a thorough understanding of its toxicological profile is paramount for ensuring safe handling and for risk assessment in any potential application, including in the pharmaceutical and drug development sectors.

This technical guide summarizes the available safety and toxicology data for **perfluorocyclohexane**. Due to a notable scarcity of specific studies on this compound, this document also provides an overview of standardized experimental protocols for key toxicological endpoints to contextualize the existing data gaps. Information from structurally similar perfluorinated compounds is included where relevant, with the clear stipulation that such "read-across" data should be interpreted with caution.

Physicochemical Properties

A summary of the key physicochemical properties of **perfluorocyclohexane** is presented below.

Property	Value	Reference
CAS Number	355-68-0	[2]
Molecular Formula	C ₆ F ₁₂	[2]
Molecular Weight	300.05 g/mol	[3]
Appearance	Clear, waxy solid	[1]
Melting Point	51 °C (sublimes)	[3]
Boiling Point	59-60 °C	[4]
Vapor Pressure	171.0 mmHg	[5]
Chemical Stability	Chemically inert and thermally stable.	[1]

Toxicological Data

The available toxicological data for **perfluorocyclohexane** is limited. The following sections summarize the existing information for various endpoints.

Acute Toxicity

Specific quantitative acute toxicity data (e.g., LD50, LC50) for **perfluorocyclohexane** are not available in the public domain. Safety Data Sheets consistently classify the compound based on its irritant properties.[2][4][6][7]

Table 1: Summary of Acute Toxicity Data for **Perfluorocyclohexane**

Endpoint	Route	Species	Value	Classification	Reference
LD50	Oral	-	No data available	Not classified	[2][6]
LD50	Dermal	-	No data available	Not classified	[2][6]
LC50	Inhalation	-	No data available	Not classified	[2][6]
Skin Irritation	Dermal	-	-	Causes skin irritation (H315)	[2][6]
Eye Irritation	Ocular	-	-	Causes serious eye irritation (H319)	[2][6]
Respiratory Irritation	Inhalation	-	-	May cause respiratory irritation (H335)	[2][6]

Sub-chronic and Chronic Toxicity

No dedicated sub-chronic or chronic toxicity studies for **perfluorocyclohexane** were identified.

Reproductive and Developmental Toxicity

A summary of a reproductive/developmental toxicity screening test for a substance identified as dodecafluorocyclohexane was found in a US EPA submission. While the full study details are not publicly available, the summary provides the following No Observed Adverse Effect Levels (NOAELs).

Table 2: Summary of Reproductive and Developmental Toxicity Data for **Perfluorocyclohexane**

Study Type	Species	Endpoint	NOAEL	LOAEL	Reference
Reproductive/ Developmental Toxicity Screening Test	-	Fertility	270 mg/kg/day	> 270 mg/kg/day	[ChemView Submission]
Reproductive/ Developmental Toxicity Screening Test	-	Developmental Effects	30 mg/kg/day	90 mg/kg/day	[ChemView Submission]
Reproductive/ Developmental Toxicity Screening Test	-	Parental Systemic Toxicity (F0 and F1)	30 mg/kg/day	90 mg/kg/day	[ChemView Submission]

Note: The information in Table 2 is based on a summary and the full experimental protocol is not available.

Genotoxicity

No genotoxicity studies (e.g., Ames test, in vitro or in vivo micronucleus assays) for **perfluorocyclohexane** were found. Safety Data Sheets generally state that it is "not classified" for germ cell mutagenicity.[\[2\]](#)

Carcinogenicity

No carcinogenicity bioassays for **perfluorocyclohexane** were identified. Safety Data Sheets state that it is "not classified" as a carcinogen.[\[2\]](#)

Experimental Protocols for Key Toxicological Studies

Given the significant data gaps for **perfluorocyclohexane**, this section provides an overview of standard experimental protocols for key toxicological endpoints, based on OECD (Organisation for Economic Co-operation and Development) guidelines. These descriptions are for informational purposes to illustrate how such data would be generated.

Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)

This method is designed to assess the acute toxic effects of a substance following a single oral administration.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

- Principle: A stepwise procedure where a substance is administered to animals of a single sex (usually females) at one of the fixed dose levels (5, 50, 300, 2000, or 5000 mg/kg). The outcome of the initial dose determines the next step, with the aim of identifying a dose that produces evident toxicity but not mortality.
- Animal Model: Typically young, healthy adult rats.
- Procedure:
 - A sighting study is performed with a single animal to determine the appropriate starting dose for the main study.
 - In the main study, a group of animals is dosed at the selected starting level.
 - Animals are observed for signs of toxicity and mortality for up to 14 days.
 - Based on the outcome, the dose for the next group of animals is either increased or decreased.
- Endpoints: Clinical signs of toxicity, body weight changes, and gross necropsy findings. The study allows for classification and labeling of the substance according to the Globally Harmonized System (GHS).

Prenatal Developmental Toxicity Study (OECD 414)

This study is designed to evaluate the potential adverse effects of a substance on the pregnant female and the developing embryo and fetus.[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)

- Principle: The test substance is administered to pregnant animals during the period of organogenesis.
- Animal Model: Typically rats and/or rabbits.
- Procedure:
 - Mated female animals are dosed daily from implantation to the day before caesarean section.
 - At least three dose groups and a control group are used.
 - Maternal clinical signs, body weight, and food consumption are monitored throughout the study.
 - Near term, females are euthanized, and the uterus is examined for the number of corpora lutea, implantations, resorptions, and live and dead fetuses.
 - Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.
- Endpoints: Maternal toxicity, embryo-fetal viability, fetal growth, and structural malformations and variations.

One-Generation Reproduction Toxicity Study (OECD 415)

This study provides information on the effects of a test substance on male and female reproductive performance.[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)

- Principle: The substance is administered to parental (P) generation animals before and during mating, and for females, through gestation and lactation.
- Animal Model: Typically rats.
- Procedure:
 - Male and female animals are dosed for a specified period before mating.

- Animals are mated to produce the first-generation (F1) offspring.
- Dosing of the P generation continues throughout mating, gestation, and lactation.
- The F1 offspring are evaluated for viability, growth, and development.
- Endpoints: Effects on male and female fertility, pregnancy outcomes, and offspring viability and growth.

Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

This is an in vitro assay used to assess the mutagenic potential of a chemical.[\[24\]](#)[\[25\]](#)[\[26\]](#)[\[27\]](#)[\[28\]](#)

- Principle: The test uses several strains of bacteria (e.g., *Salmonella typhimurium* and *Escherichia coli*) with mutations in genes required for the synthesis of an essential amino acid (e.g., histidine or tryptophan). The test substance is evaluated for its ability to cause a reverse mutation, restoring the ability of the bacteria to synthesize the amino acid and grow on a selective medium.
- Procedure:
 - The bacterial strains are exposed to the test substance with and without a metabolic activation system (S9 mix), which simulates mammalian metabolism.
 - The bacteria are plated on a minimal agar medium lacking the essential amino acid.
 - After incubation, the number of revertant colonies is counted.
- Endpoints: A significant, dose-related increase in the number of revertant colonies compared to the control indicates a mutagenic potential.

Carcinogenicity Studies (OECD 451)

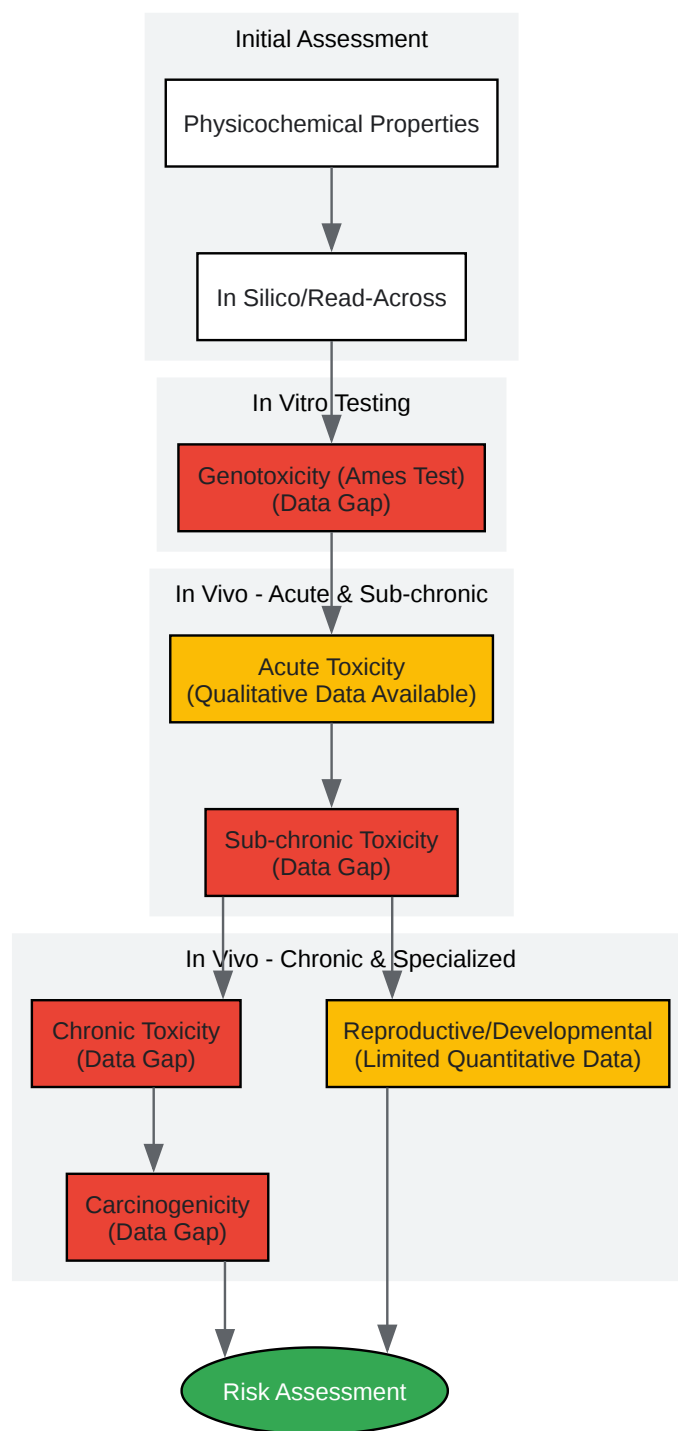
These are long-term studies designed to assess the carcinogenic potential of a chemical.[\[29\]](#)[\[30\]](#)[\[31\]](#)[\[32\]](#)[\[33\]](#)

- Principle: The test substance is administered daily to animals for a major portion of their lifespan.
- Animal Model: Typically rats and mice.
- Procedure:
 - At least three dose levels and a control group are used, with at least 50 animals of each sex per group.
 - The substance is administered for up to 24 months for rats and 18-24 months for mice.
 - Animals are monitored for clinical signs of toxicity and the development of tumors.
 - A full histopathological examination of all organs and tissues is performed.
- Endpoints: The incidence, type, and location of tumors, as well as non-neoplastic pathological changes.

Visualizations

General Workflow for Toxicological Assessment

The following diagram illustrates a general workflow for the toxicological assessment of a chemical, highlighting the current data gaps for **perfluorocyclohexane**.

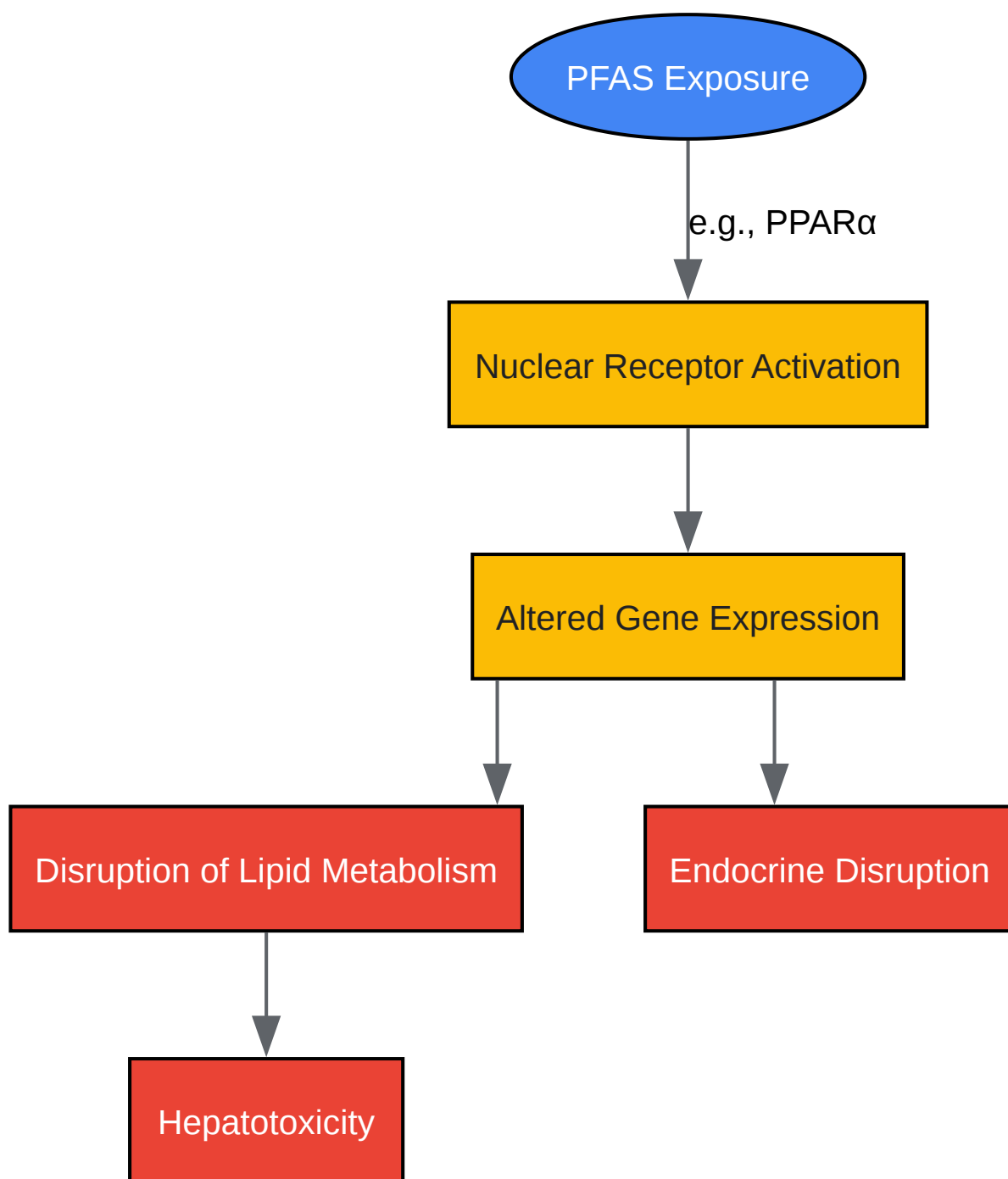


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Figure 1: Toxicological Assessment Workflow for **Perfluorocyclohexane**.

Generalized Signaling Pathway for PFAS Toxicity

While the specific molecular mechanisms of **perfluorocyclohexane** toxicity are unknown, many per- and polyfluoroalkyl substances (PFAS) are known to interact with various cellular signaling pathways. The following diagram depicts a generalized pathway that may be relevant for some PFAS compounds. This is a hypothetical representation for illustrative purposes only.



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Figure 2: Generalized PFAS Signaling Pathway.

Conclusion

The available data on the toxicology of **perfluorocyclohexane** is insufficient for a comprehensive risk assessment. While it is generally considered to be of low acute toxicity, it is classified as a skin, eye, and respiratory irritant.[2][6] Limited data from a regulatory submission summary suggests a NOAEL for developmental toxicity at 30 mg/kg/day. However, significant data gaps exist for acute quantitative toxicity, sub-chronic and chronic toxicity, genotoxicity, and carcinogenicity.

For professionals in research, science, and drug development, it is crucial to handle **perfluorocyclohexane** with appropriate personal protective equipment, including gloves, eye protection, and respiratory protection in case of inadequate ventilation, to mitigate the risks of irritation.[2] Given the persistence of many perfluorinated compounds in the environment, responsible disposal is also essential.

Further research, following standardized OECD guidelines, is necessary to fully characterize the toxicological profile of **perfluorocyclohexane** and to ensure its safe use in any future applications.

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